11-Propionate 21-chloro diflorasone, also known as halobetasol propionate, is a synthetic corticosteroid with potent anti-inflammatory properties. It is primarily used in dermatological preparations to treat various skin conditions, including psoriasis and eczema. This compound is classified as a halogenated steroid and belongs to the class of corticosteroids, which are hormones produced by the adrenal cortex that play a critical role in regulating inflammation and immune responses.
Halobetasol propionate is synthesized from diflorasone through a series of chemical reactions involving alkyl orthopropionate reagents and other reagents like methanesulfonyl chloride and lithium chloride. The compound is commercially available in various formulations, including creams and ointments, and is produced under strict regulatory standards.
The synthesis of 11-propionate 21-chloro diflorasone involves a multi-step process:
This method allows for the production of high-purity halobetasol propionate suitable for pharmaceutical applications.
The molecular structure of 11-propionate 21-chloro diflorasone can be described as follows:
11-Propionate 21-chloro diflorasone participates in several chemical reactions that are critical for its synthesis and functionality:
These reactions are essential for modifying the steroid structure to achieve desired pharmacological effects.
The mechanism of action of halobetasol propionate involves binding to glucocorticoid receptors in target cells. This binding leads to:
These processes collectively result in significant anti-inflammatory effects, making it effective for treating various dermatological conditions.
These properties influence the compound's absorption, distribution, metabolism, and excretion characteristics.
11-Propionate 21-chloro diflorasone is widely used in clinical settings due to its potent anti-inflammatory effects. Its applications include:
Its efficacy and safety profile make it a valuable compound in both therapeutic and research contexts.
11-Propionate 21-chloro diflorasone represents a specialized chemical entity within the domain of synthetic corticosteroid chemistry, primarily recognized for its significance in pharmaceutical quality control rather than therapeutic application. This halogenated pregnane derivative occupies a critical niche in analytical sciences, where its structural characteristics necessitate precise identification and quantification methodologies. Contemporary research focuses on elucidating its behavior as an analytical marker in complex matrices, leveraging advanced chromatographic and spectroscopic techniques to ensure the purity profiles of potent topical corticosteroids. The compound's intrinsic physicochemical properties, including stereochemical complexity and halogenation pattern, present both challenges and opportunities for analytical method development in pharmaceutical manufacturing environments.
The development of halogenated corticosteroids marks pivotal advancements in dermatological therapeutics, originating from mid-20th century efforts to enhance glucocorticoid receptor binding affinity while optimizing dermal penetration and metabolic stability. Early structural modifications centered on halogen introduction at strategic molecular positions, particularly fluorination at C6/C9 and chlorination at C21, which dramatically amplified anti-inflammatory potency without proportional increases in mineralocorticoid activity. This molecular evolution progressed through successive generations: initial hydrocortisone derivatives demonstrated limited efficacy; triamcinolone acetonide (1956) introduced enhanced halogenation; betamethasone dipropionate (1960s) optimized the halogen-steroid synergy; and ultrapotent derivatives like halobetasol propionate (1980s) emerged through strategic dual-fluorination combined with C16-methylation and C17-esterification. Throughout this evolution, 11-propionate 21-chloro diflorasone emerged not as a therapeutic agent but as a structurally significant impurity profile marker, reflecting the analytical challenges inherent to manufacturing these complex halogenated molecules under stringent quality specifications.
11-Propionate 21-chloro diflorasone (C~25~H~31~ClF~2~O~5~) exemplifies the structural complexity of synthetic corticosteroids through its polycyclic pregnane backbone featuring strategic halogen substitutions and esterification. The systematic IUPAC designation identifies it as (6S,8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-Chloroacetyl)-6,9-difluoro-17-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-11-yl propionate – a name that precisely encodes its stereochemical configuration [4].
Table 1: Fundamental Molecular Descriptors of 11-Propionate 21-Chloro Diflorasone
Molecular Property | Specification |
---|---|
Molecular Formula | C~25~H~31~ClF~2~O~5~ |
Molecular Weight | 484.96 g/mol |
Defined Stereocenters | 9 absolute stereocenters |
CAS Registry Number | 181527-42-4 |
USP Reference | Halobetasol Propionate Impurity [6] |
Storage Conditions | 2-8°C (Refrigerated) [4] |
Functionally, the molecule belongs to the ultrapotent corticosteroid subclass characterized by:
Table 2: Systematic Nomenclature and Identifiers
Nomenclature System | Designation |
---|---|
Chemical Abstracts | 21-Chloro-6α,9-difluoro-11β,17-dihydroxy-16β-methylpregna-1,4-diene-3,20-dione 11-propionate [3] |
USP Compendial | 11-Propionate 21-Chloro Diflorasone |
Synonyms | 11-O-Propionyl Halobetasol; Halobetasol Propionate Impurity [6] [3] |
UNII Identifier | 37T2132Q01 [6] |
SMILES Notation | CCC(=O)O[C@H]1C[C@@]2(C)C@@H[C@@H]3CC@HC4=CC(=O)C=C[C@]4(C)[C@@]13F [6] |
The absolute stereochemistry contains nine defined chiral centers configured as 6S,8S,9R,10S,11S,13S,14S,16S,17R, establishing strict three-dimensional orientation requirements for analytical discrimination from stereoisomers [6]. This configuration underpins its recognition in chromatographic methods as a specified impurity in pharmacopeial monographs for halobetasol propionate.
Within pharmaceutical quality systems, 11-propionate 21-chloro diflorasone is formally designated as a Pharmaceutical Analytical Impurity (PAI) rather than a compendial reference standard [5]. This distinction places it within the analytical material category used for method development, validation, and ongoing quality control of halobetasol propionate active pharmaceutical ingredients (APIs) and finished products. Its detection and quantification serve critical roles in:
Table 3: Analytical and Economic Context of Pharmaceutical Impurity Sourcing
Parameter | Specification | Quality Assurance Significance |
---|---|---|
Commercial Form | Pharmaceutical Analytical Impurity (PAI) | Differentiated from USP Reference Standards; requires independent qualification [5] |
Typical Quantity | 25 mg/vial | Sufficient for 5,000+ HPLC injections at pharmacopeial concentrations |
Acquisition Cost | ~$1,650/vial | Reflects complex synthesis/purification (>$66/mg) [5] |
Regulatory Framework | ICH Q3A(R2), Q3B(R2) | Guides specification setting at ≤0.15% for unidentified impurities |
Storage Stability | 2-8°C refrigerated | Preserves structural integrity against thermal degradation [4] |
Regulatory frameworks mandate strict identification thresholds (typically 0.10% for potent corticosteroids), necessitating analytical methods capable of resolving this impurity from structurally related process impurities and degradation products. Current analytical approaches include:
The material sourcing adheres to intellectual property and quality commitments through partnerships with standards producers (e.g., USP's PAI program), with procurement costs reflecting complex multi-step synthesis requiring GMP-like controls [1] [5]. This positions 11-propionate 21-chloro diflorasone within a specialized supply chain serving pharmaceutical quality laboratories rather than therapeutic applications.
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1